molecular formula C10H12FN3O3 B2664576 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline CAS No. 215734-56-8

4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline

Cat. No.: B2664576
CAS No.: 215734-56-8
M. Wt: 241.222
InChI Key: BQLAISVDXGXTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline is an organic compound with the molecular formula C10H13FN2O3 It is characterized by the presence of a fluorine atom, a morpholine ring, and a nitro group attached to an aniline core

Scientific Research Applications

4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound is classified under the GHS07 hazard class. It carries the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline typically involves the reaction of morpholine with 4,5-difluoro-2-nitrobenzoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:

    Fluorination: The substitution of hydrogen atoms with fluorine atoms.

    Morpholine Addition: The reaction of morpholine with the fluorinated nitro compound to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by the addition of morpholine. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 4-Fluoro-5-(morpholin-4-yl)-2-aminobenzene.

    Substitution: Formation of various substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-(morpholin-4-

Properties

IUPAC Name

4-fluoro-5-morpholin-4-yl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O3/c11-7-5-10(14(15)16)8(12)6-9(7)13-1-3-17-4-2-13/h5-6H,1-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLAISVDXGXTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C(=C2)N)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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